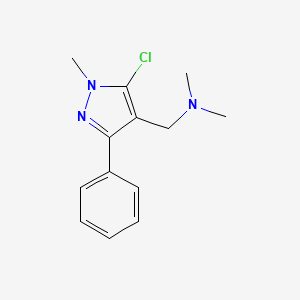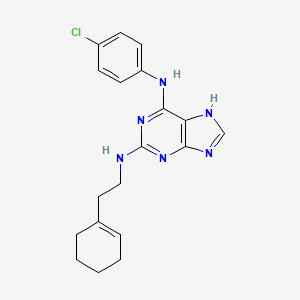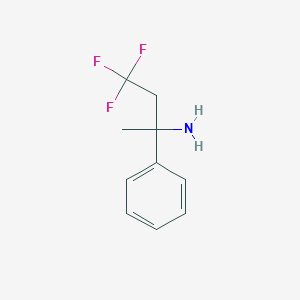![molecular formula C20H24F3N3O3 B2507741 4-(({3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl)pipéridine-1-carboxylate de tert-butyle CAS No. 1989628-46-7](/img/structure/B2507741.png)
4-(({3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazol-5-yl}méthyl)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H24F3N3O3 and its molecular weight is 411.425. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Activités antibactériennes et antifongiques: Des chercheurs ont exploré le potentiel antibactérien et antifongique de ce composé contre divers micro-organismes. Bien qu'il soit considéré comme modérément actif, une optimisation supplémentaire pourrait conduire à de nouveaux agents antimicrobiens .
- Inhibiteurs de PARP: Le 4-(4-(hydroxyméthyl)phényl)pipéridine-1-carboxylate de tert-butyle sert de lien semi-flexible dans le développement de PROTAC pour la dégradation ciblée des protéines .
- Intermédiaire de Niraparib: Il s'agit d'un intermédiaire dans la synthèse du Niraparib, un inhibiteur oral de la poly(ADP-ribose) polymérase (PARP) efficace dans les tumeurs mutantes BRCA-1 et -2 .
- Bloc de construction polyvalent: Les dérivés de pipérazine comme ce composé sont des intermédiaires précieux pour synthétiser divers composés organiques, y compris les amides, les sulfonamides, les bases de Mannich, les bases de Schiff et plus encore .
- Modification des médicaments: En raison de sa facile modifiabilité, de sa solubilité dans l'eau et de sa capacité à former des liaisons hydrogène, l'incorporation du cycle pipérazine est une approche stratégique dans la découverte de médicaments .
- Flexibilité conformationnelle: La flexibilité conformationnelle du cycle pipérazine et les atomes d'azote polaires améliorent les interactions favorables avec les macromolécules, ce qui le rend adapté aux thérapies ciblées .
- Liaison hydrogène et interaction: La capacité du composé à former des liaisons hydrogène contribue à son activité biologique .
- Structures cristallines: L'analyse de diffraction des rayons X sur monocristal révèle la forme linéaire de la molécule avec une partie étendue d'acétate d'éthyle et la conformation en L de la molécule tordue .
- Interactions intermoléculaires: Les structures cristallines présentent des liaisons hydrogène C–H…O et N–H…O, qui influencent leur architecture .
- Dérivés divers: Les dérivés de pipérazine jouent un rôle crucial dans la synthèse de divers composés organiques, mettant en évidence une large gamme d'activités biologiques .
Chimie médicinale et découverte de médicaments
Synthèse organique et blocs de construction
Biologie chimique et thérapies ciblées
Science des matériaux et cristallographie
Intermédiaires chimiques et stratégies synthétiques
Chimie hétérocyclique et nouveaux composés
Propriétés
IUPAC Name |
tert-butyl 4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3/c1-19(2,3)28-18(27)26-10-8-13(9-11-26)12-16-24-17(25-29-16)14-4-6-15(7-5-14)20(21,22)23/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPEEGDRUYOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)


![4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)




![2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole](/img/structure/B2507678.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2507681.png)
